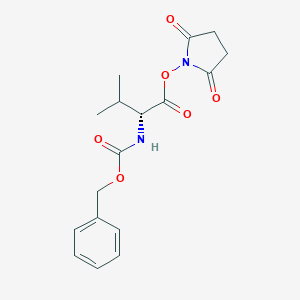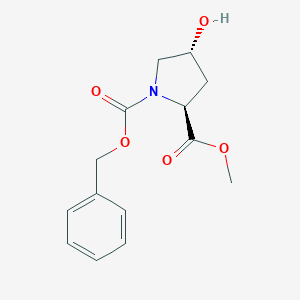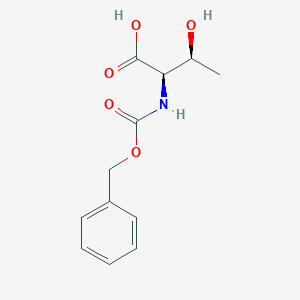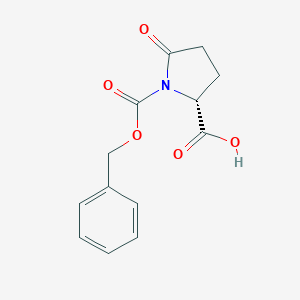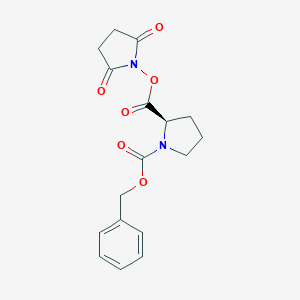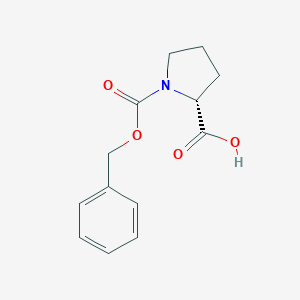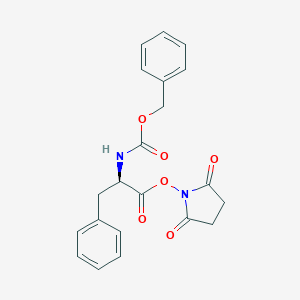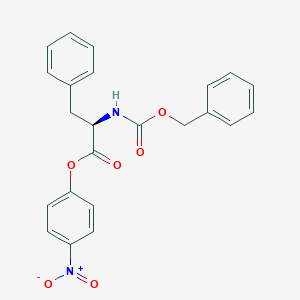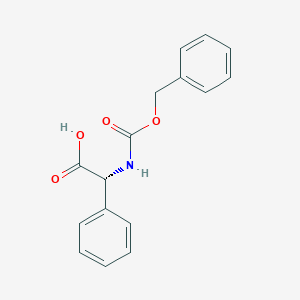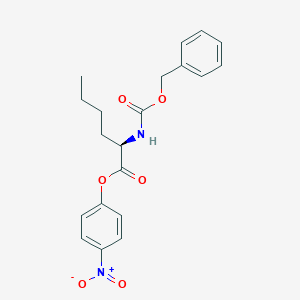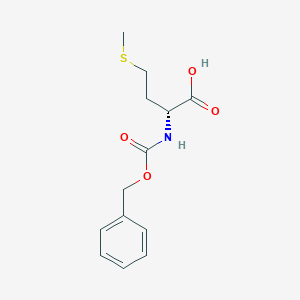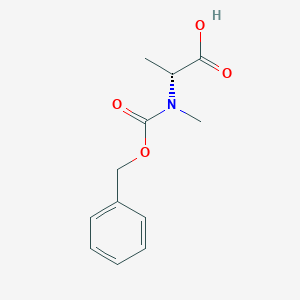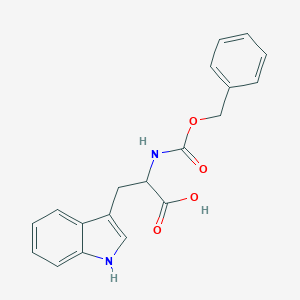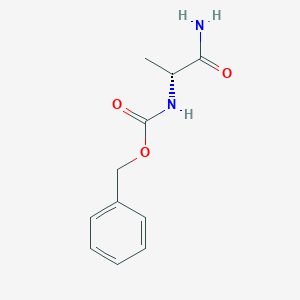
Z-D-Ala-NH2
Vue d'ensemble
Description
Z-D-Ala-NH2, also known as Benzyl ®-(1-amino-1-oxopropan-2-yl)carbamate, is a non-proteinogenic amino acid derivative . It has a molecular weight of 222.25 .
Synthesis Analysis
The synthesis of Z-D-Ala-NH2 and similar compounds has been discussed in various studies . For instance, one study discussed the synthesis of a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), using laser ablation . Another study discussed the pseudolysin-catalyzed synthesis of Z-Ala-Phe-NH2 .
Molecular Structure Analysis
The molecular structure of Z-D-Ala-NH2 has been analyzed in several studies . For example, one study used microwave spectroscopy to characterize the conformations adopted by a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), in the gas phase .
Chemical Reactions Analysis
The chemical reactions involving Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, the reaction of aldehydes and ketones with primary amines to form imine derivatives is a well-known reaction in organic chemistry .
Physical And Chemical Properties Analysis
Z-D-Ala-NH2 has a linear formula of C11H14N2O3 . It exists as a mixture of Ceq7 and C5 conformers stabilized by a CO⋯HN intramolecular hydrogen bond .
Applications De Recherche Scientifique
Stabilization of Z-DNA : The equilibrium between B-DNA and Z-DNA in poly(dC-dG) shows that [Co(NH3)6]3+ ion stabilizes the Z form significantly more effectively than Mg2+ ion. Z-DNA crystal structures reveal this difference in stabilization, highlighting the interaction of these ions with Z-DNA (Gessner et al., 1985).
Peptide Amides Synthesis : Z-Ala-Phe-NH2 was efficiently produced using commercial proteases from Bacillus licheniformis in a sol-gel immobilized system. The process was optimized for high yield and reproducibility, and a continuous reactor system was successfully operated (Corici et al., 2011).
Thin-Layer Chromatography Applications : Z-l-Ala-gly and Z-dl-ala-gly can yield anilides and phenylhydrazides in papain-catalyzed reactions. Thin-layer chromatography (TLC) was used for detecting integrity and cleavage in these reactions (Abernethy & Srulevitch, 1976).
Conformation Studies in Peptides : The Z-L-Ala-DL-(alpha Me)Trp-NH2 diastereomeric dipeptides were analyzed to determine their preferred solid-state conformation. The results suggest potential use in designing conformationally restricted analogs of bioactive peptides (Formaggio et al., 2009).
Photocatalytic CO2 Reduction : The photocatalytic activity of metal-organic framework NH2-Uio-66(Zr) for CO2 reduction was explored. This study provided insights into the effectiveness of MOFs as stable and recyclable photocatalysts in CO2 reduction (Sun et al., 2013).
Mercury Sorption : Thiol-laced metal-organic frameworks showed effective mercury sorption in both strong acid and vapor phases. This study illustrated the potential of combining hard carboxyl and soft thiol functions in frameworks for environmental applications (Yee et al., 2013).
Atomic Layer Deposition : Zirconium nitride (ZrN) film developed via atomic layer deposition was investigated for its application as a diffusion barrier coating on uranium-molybdenum powder. This study highlighted the adaptability and effectiveness of ALD in nuclear material applications (Bhattacharya et al., 2019).
Conformation in Bacterial Teichoic Acid : The conformation of d-alanine groups in bacterial teichoic acid was studied using NMR spectroscopy, revealing insights into metal binding and interactions with antimicrobial peptides (Garimella et al., 2009).
Peptide Synthesis in Organic Solvents : The SDS-subtilisin complex was used as a catalyst for peptide synthesis in organic solvents, illustrating the potential for enzymatic methods in modern peptide chemistry (Getun et al., 1997).
Photocatalytic Activity in d0 MOFs : The study of d0 metal organic frameworks, including NH2-MIL-125(Ti) and NH2-UiO-66(Zr), for photocatalytic applications revealed significant differences in electronic properties affecting photocatalytic performance (Nasalevich et al., 2016).
Mécanisme D'action
Target of Action
The primary target of Z-D-Ala-NH2 is the enzyme D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis . Another potential target is proteinase K , as suggested by the interaction between proteinase K and a similar compound, N-Ac-L-Pro-L-Ala-L-Pro-L-Phe-D-Ala-L-Ala-NH2 .
Mode of Action
Z-D-Ala-NH2 interacts with its targets, leading to changes in their function. For instance, it inhibits D-Ala:D-Ala ligase through a distinct phosphorylated form of the drug . This inhibition reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . In the case of proteinase K, the compound forms a stable complex through a series of hydrogen bonds with protein atoms and water molecules .
Biochemical Pathways
The affected pathway is the bacterial cell wall peptidoglycan biosynthesis pathway . The inhibition of D-Ala:D-Ala ligase disrupts this pathway, leading to downstream effects that include the cessation of growth or cell lysis .
Result of Action
The result of Z-D-Ala-NH2’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This is achieved through the inhibition of key enzymes in the peptidoglycan biosynthesis pathway .
Safety and Hazards
Orientations Futures
The future directions for Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, given its unique properties, it has recently gained attention in the field of chemistry and biochemistry.
Propriétés
IUPAC Name |
benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Ala-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



